1-Bromo-4-(dibromomethyl)benzene

Vue d'ensemble

Description

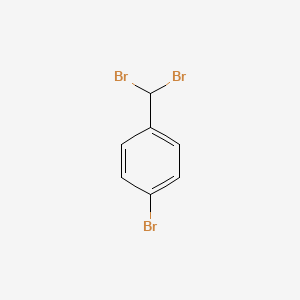

1-Bromo-4-(dibromomethyl)benzene is an organic compound with the molecular formula C7H5Br3. It is a derivative of benzene, where a bromine atom and a dibromomethyl group are substituted at the para position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(dibromomethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-bromotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via the formation of a benzenonium intermediate, followed by the substitution of hydrogen atoms with bromine atoms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution Reactions

The electron-withdrawing effects of bromine substituents direct electrophilic attacks to specific positions on the aromatic ring:

-

Halogenation : Undergoes further bromination under radical initiation conditions using azobisisobutyronitrile (AIBN), forming polybrominated derivatives .

-

Nitration/Sulfonation : Predicted to occur at meta positions relative to existing bromine groups, though experimental data remain limited.

Table 1 : Representative substitution reactions

Elimination and Rearrangement Reactions

The dibromomethyl group facilitates dehydrobromination processes:

-

Alkene formation : Heating with strong bases produces aromatic alkenes through HBr elimination.

-

Structural isomerization : Crystal packing analysis reveals rotational flexibility of the dibromomethyl group, enabling conformational changes in solid-state structures .

Synthetic Utility in Organometallic Chemistry

This compound serves as a precursor for complex molecular architectures:

-

Cross-coupling reactions : Bromine atoms participate in Buchwald-Hartwig aminations under palladium catalysis.

-

Polymer building blocks : Used to synthesize brominated biphenyl derivatives through Ullmann coupling, as evidenced by crystal structures with 27.72° dihedral angles between aromatic rings .

Comparative Reactivity Analysis

Table 2 : Reactivity relative to analogous brominated aromatics

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| 1-Bromo-2-methylbenzene | Single bromo substituent | Lower electrophilic activity |

| 1,4-Dibromobenzene | Symmetrical dibromination | Prefers polymer synthesis |

| 4-Bromotoluene | Methyl group presence | Reduced halogenation tendency |

| Target compound | Para-dibromomethyl group | Enhanced radical bromination efficiency |

Applications De Recherche Scientifique

Scientific Research Applications

1-Bromo-4-(dibromomethyl)benzene is primarily utilized in the following areas:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its reactivity allows it to participate in further transformations, such as:

- Synthesis of Phthalocyanines : It is used as a starting material for the preparation of alkylamino zinc(II) phthalocyanines, which have applications in dyeing and photodynamic therapy.

- Dibromination Reactions : The compound can react with azobisisobutyronitrile to yield 1,2-dibromo-4,5-bis(dibromomethyl)benzene, expanding the scope for further chemical reactions.

Material Science

The unique structural properties of this compound make it suitable for:

- Polymerization Processes : Due to its multiple bromine substituents, it can be employed in polymer synthesis, enhancing material properties such as thermal stability and flame resistance .

Crystal Structure Studies

Research involving the compound has led to investigations into its crystal structure, revealing insights into molecular interactions and packing arrangements that are crucial for understanding its physical properties.

Case Study 1: Microwave-Assisted Synthesis

In a study published in Green Chemistry, researchers demonstrated an efficient microwave-assisted method for synthesizing this compound using diethyl carbonate. This method yielded high purity products with minimal environmental impact due to solvent recyclability .

Case Study 2: Application in Phthalocyanine Chemistry

Another significant application was reported where this compound was utilized to synthesize novel phthalocyanines. These compounds exhibited enhanced photophysical properties suitable for applications in solar cells and photodynamic therapy, showcasing the compound's versatility in advanced material applications.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-(dibromomethyl)benzene primarily involves electrophilic aromatic substitution. The bromine atoms in the compound act as electrophiles, facilitating the substitution of hydrogen atoms on the benzene ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparaison Avec Des Composés Similaires

1-Bromo-4-(bromomethyl)benzene: Similar structure but with one less bromine atom.

1,2-Dibromo-4,5-dimethylbenzene: Contains additional methyl groups and different bromination pattern.

Uniqueness: 1-Bromo-4-(dibromomethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzenes. Its dibromomethyl group makes it a versatile intermediate in organic synthesis .

Activité Biologique

1-Bromo-4-(dibromomethyl)benzene, with the molecular formula CHBr, is a brominated aromatic compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through electrophilic aromatic substitution reactions, commonly involving the bromination of 4-bromotoluene. This compound's unique structure, featuring a dibromomethyl group, enhances its reactivity compared to other brominated benzenes .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound is studied for:

- Antimicrobial Activity : Research indicates that halogenated compounds can exhibit significant antimicrobial properties. The presence of multiple bromine atoms may enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes .

- Potential Anticancer Properties : Some studies suggest that brominated compounds can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) or the modulation of signaling pathways related to cell growth and survival .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study demonstrated that compounds with dibromomethyl groups showed enhanced activity against Gram-positive bacteria compared to their monobrominated counterparts. This suggests that the dibromomethyl group may play a crucial role in increasing antimicrobial potency .

- Cytotoxicity Assays : In vitro assays indicated that this compound exhibited cytotoxic effects on several cancer cell lines. The IC values were determined to be lower than those for non-brominated analogs, indicating a higher efficacy in inhibiting cell proliferation .

- Mechanistic Insights : Further investigations revealed that the compound could induce oxidative stress in cells, leading to DNA damage and subsequent apoptosis. This mechanism highlights the potential use of such compounds in cancer therapy .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Biological Activity | Notable Differences |

|---|---|---|---|

| 1-Bromo-4-bromomethylbenzene | Monobrominated | Moderate antimicrobial | Fewer bromine substituents |

| 1,2-Dibromo-4,5-dimethylbenzene | Dimethylated | Moderate cytotoxicity | Different substitution pattern |

| 1-Bromo-3-chloropropane | Brominated aliphatic | Low antimicrobial activity | Aliphatic vs. aromatic |

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider safety and toxicity profiles. The compound has been noted to cause skin irritation and respiratory issues upon exposure . Therefore, appropriate safety measures should be implemented during handling and experimentation.

Future Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Future studies may focus on:

- In vivo Studies : To assess the therapeutic potential and safety profiles in living organisms.

- Structural Modifications : To enhance biological activity while minimizing toxicity.

- Broader Applications : Investigating its role as an intermediate in pharmaceutical synthesis.

Propriétés

IUPAC Name |

1-bromo-4-(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLAXDZKOAPBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499612 | |

| Record name | 1-Bromo-4-(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62247-77-2 | |

| Record name | 1-Bromo-4-(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.